![molecular formula C9H14O6 B1592006 Allyl-beta-D-glucopyranoside CAS No. 34384-79-7](/img/structure/B1592006.png)
Allyl-beta-D-glucopyranoside
Overview
Description
Allyl-beta-D-glucopyranoside is a type of glycoside, a class of compounds where a sugar group is bonded through one carbon to another group via a O-glycosidic bond . It is a derivative of beta-D-glucopyranoside .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) . Another study reported the synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Chemical Reactions Analysis
Beta-glucosidases (β-D-glucopyranoside glucohydrolases, E.C. 3.2.1.21) are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This could be a potential reaction involving Allyl-beta-D-glucopyranoside.
Scientific Research Applications
Biotechnology: Enzymatic Synthesis
Allyl-beta-D-glucopyranoside can be used in biotechnological applications involving enzymatic synthesis. The compound serves as a substrate for enzymes like β-glucosidases, which catalyze the synthesis of alkyl glucosides . These reactions are crucial for producing non-ionic surfactants with applications ranging from cleaning products to drug carriers and solvents for membrane proteins .
Pharmaceuticals: Drug Delivery Systems
In the pharmaceutical industry, Allyl-beta-D-glucopyranoside derivatives may be utilized as amphipathic non-ionic surfactants. They have potential as drug carriers due to their ability to enhance the solubility and stability of drugs . Their role in the formulation of nanovesicles for targeted drug delivery is particularly noteworthy .
Cosmetics: Surfactants and Emulsifiers
The cosmetic industry benefits from the surfactant properties of Allyl-beta-D-glucopyranoside derivatives. These compounds can act as emulsifiers, helping to stabilize mixtures of oil and water in cosmetic formulations. They also contribute to the moisturizing properties of skincare products .
Food Industry: Flavor Enhancement
Allyl-beta-D-glucopyranoside can play a role in the food industry by enhancing flavors. β-glucosidases, which can be derived from this compound, are used to unlock flavor potential by transforming nonvolatile glycosides into fragrant volatiles during food processing .
Environmental Science: Green Surfactants
In environmental science, the derivatives of Allyl-beta-D-glucopyranoside are valued for their biodegradability and low toxicity. They are considered green surfactants and can be used in environmental remediation processes, such as the removal of pollutants from water .
Materials Science: Thermotropic Liquid Crystals
Allyl-beta-D-glucopyranoside derivatives have applications in materials science, particularly in the synthesis of thermotropic liquid crystals. These materials have unique properties that make them suitable for use in displays and other electronic devices .
Analytical Chemistry: Phase-Transfer Catalysts
In analytical chemistry, chiral derivatives of Allyl-beta-D-glucopyranoside, such as crown ethers, can be used as phase-transfer catalysts. They facilitate enantioselective reactions, which are essential for the synthesis of chiral compounds used in various chemical analyses .
Safety and Hazards
The safety data sheet of a similar compound, Allyl A-D-Glucopyranoside, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures shows great potential for future commercial production of long-chain alkyl glucosides . This could be a potential future direction for Allyl-beta-D-glucopyranoside.
Mechanism of Action
Target of Action
Allyl-beta-D-glucopyranoside is a type of glycoside . Glycosides are known to interact with various biological targets, including enzymes like alpha-glucosidase . Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, making it a potential target of Allyl-beta-D-glucopyranoside .
Mode of Action
Based on its structural similarity to other glucosides, it may inhibit the action of alpha-glucosidase . This enzyme is responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, Allyl-beta-D-glucopyranoside could potentially slow down glucose absorption, which may be beneficial in managing conditions like diabetes .
Biochemical Pathways
Allyl-beta-D-glucopyranoside, by potentially inhibiting alpha-glucosidase, could affect the carbohydrate digestion pathway . This would lead to a slower release of glucose into the bloodstream, thereby modulating postprandial glucose levels. The downstream effects of this could include improved glycemic control and potential benefits for metabolic health .
Result of Action
The molecular and cellular effects of Allyl-beta-D-glucopyranoside’s action would likely be related to its potential inhibitory effect on alpha-glucosidase. This could result in a decrease in the rate of carbohydrate digestion and a slower release of glucose into the bloodstream . This could potentially lead to improved glycemic control in individuals with conditions like diabetes .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-SYHAXYEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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